4-Chloro-8-iodoquinazoline
Overview
Description
4-Chloro-8-iodoquinazoline is a heterocyclic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, which is a benzo-fused nitrogen-containing heterocycle. Quinazoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
4-Chloro-8-iodoquinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active quinazoline derivatives, particularly those with anticancer properties.
Biological Studies: Its derivatives are studied for their ability to inhibit receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Chemical Synthesis: It is used in the development of new synthetic methodologies for the preparation of complex heterocyclic compounds.
Safety and Hazards
4-Chloro-8-iodoquinazoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
4-Chloro-8-iodoquinazoline is a derivative of quinazoline, a class of compounds known to inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors . These RTKs include platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . These receptors play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer .
Mode of Action
It is known that quinazoline derivatives can inhibit the aforementioned rtks . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
Upon inhibiting the RTKs, this compound disrupts several biochemical pathways. These include the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which controls cell proliferation . The disruption of these pathways leads to the inhibition of cancer cell growth .
Pharmacokinetics
It is known that quinazoline derivatives generally have good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, which is crucial for its therapeutic effect .
Result of Action
The inhibition of RTKs and disruption of downstream signaling pathways by this compound result in the suppression of cancer cell proliferation and survival . This leads to the reduction of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Moreover, the presence of certain enzymes in the body can influence the metabolism of the compound, thereby affecting its bioavailability and therapeutic effect .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, a class of compounds to which 4-Chloro-8-iodoquinazoline belongs, have been widely investigated for their potential as antitumor agents . They can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors
Cellular Effects
Some quinazoline derivatives have shown promising antiproliferative properties against tumor cells
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit RTKs, contributing to their potential as antitumor agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-iodoquinazoline typically involves the metalation of 4-chloroquinazoline followed by an in situ trapping metalation strategy. The reaction is quenched with iodine to yield this compound in high yield (83%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale metalation and iodination reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with amines, to form 4-anilinoquinazoline derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less documented, quinazoline derivatives generally exhibit such reactivity under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as anilines and conditions involving microwave irradiation in THF/H2O are commonly used.
Oxidation and Reduction:
Major Products:
4-Anilinoquinazoline Derivatives: These are major products formed from nucleophilic substitution reactions and have significant biological activities.
Comparison with Similar Compounds
4-Chloroquinazoline: A precursor in the synthesis of 4-Chloro-8-iodoquinazoline.
4-Anilinoquinazoline: A derivative with significant anticancer properties.
6-Halo-2-phenylquinazolines: Compounds with similar synthetic routes and biological activities.
Uniqueness: this compound is unique due to its dual halogen substitution, which imparts distinct reactivity and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-8-iodoquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUDFPLOIQUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559800 | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-73-3 | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in synthesizing polycarbo-substituted imidazo[1,2-c]quinazolines?
A1: The research highlights the potential of imidazo[1,2-c]quinazoline derivatives in medicinal chemistry. Specifically, this class of compounds has shown promising cytotoxic activity, particularly against cancer cell lines. [, ] Researchers are synthesizing various derivatives to explore their structure-activity relationships and potentially discover new anticancer agents.
Q2: How were the polycarbo-substituted 2H-imidazo[1,2-c]quinazolines synthesized in the study?
A2: The synthesis involved a multi-step process starting with 2-aryl-6-bromo-4-chloro-8-iodoquinazolines. [] First, amination with 2-aminoethanol followed by acid-promoted cyclodehydration yielded 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines. Then, these intermediates underwent either sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions or a one-pot Sonogashira/Stille coupling to introduce diverse polycarbo-substitutions on the imidazo[1,2-c]quinazoline core.
Q3: What is the significance of investigating the "Structure-Activity Relationship" (SAR) of these compounds?
A3: Understanding the SAR is crucial for optimizing the biological activity of potential drug candidates. By systematically modifying the structure of the imidazo[1,2-c]quinazolines, researchers can determine which structural features contribute to cytotoxicity and to what extent. This knowledge helps guide the design of more potent and selective anticancer agents. While the provided abstracts don't present specific SAR findings, they highlight the synthesis of diversely functionalized derivatives as a step towards such investigations. []
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